molecular formula C9H5BrN2 B13140679 3-Bromo-6-methylphthalonitrile

3-Bromo-6-methylphthalonitrile

Cat. No.: B13140679
M. Wt: 221.05 g/mol
InChI Key: RHQIERLCMAKEHM-UHFFFAOYSA-N
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Description

3-Bromo-6-methylphthalonitrile: is an organic compound that belongs to the class of phthalonitriles It is characterized by the presence of a bromine atom and a methyl group attached to a phthalonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methylphthalonitrile typically involves the bromination of 6-methylphthalonitrile. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is monitored closely to avoid over-bromination or side reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methylphthalonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., sodium hydroxide).

    Coupling Reactions: Boronic acids, palladium catalysts, and bases (e.g., potassium carbonate) in solvents like toluene or ethanol.

    Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).

Major Products:

    Substitution Reactions: Substituted phthalonitriles with various functional groups.

    Coupling Reactions: Biaryl compounds with diverse substituents.

    Reduction Reactions: Amino derivatives of phthalonitriles.

Scientific Research Applications

Chemistry: 3-Bromo-6-methylphthalonitrile is used as a building block in organic synthesis for the preparation of more complex molecules. It is particularly valuable in the synthesis of phthalocyanines and other macrocyclic compounds.

Biology and Medicine: While specific biological applications of this compound are limited, its derivatives may have potential as intermediates in the synthesis of biologically active compounds.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-methylphthalonitrile primarily involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom serves as a leaving group in substitution reactions, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds. In coupling reactions, the compound acts as an electrophile, allowing the formation of biaryl structures through palladium-catalyzed processes.

Comparison with Similar Compounds

  • 3-Bromo-4-methylphthalonitrile
  • 3-Bromo-5-methylphthalonitrile
  • 3-Bromo-6-chlorophthalonitrile

Comparison: 3-Bromo-6-methylphthalonitrile is unique due to the specific positioning of the bromine and methyl groups on the phthalonitrile core. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, this compound may exhibit different selectivity and efficiency in substitution and coupling reactions, making it a valuable compound for targeted synthetic applications.

Properties

IUPAC Name

3-bromo-6-methylbenzene-1,2-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c1-6-2-3-9(10)8(5-12)7(6)4-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQIERLCMAKEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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